molecular formula C8H9NOS B064344 Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) CAS No. 173667-60-2

Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)

Cat. No. B064344
CAS RN: 173667-60-2
M. Wt: 167.23 g/mol
InChI Key: BHZPQGVPBZPWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the COX enzyme, Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and physiological effects:
Studies have shown that Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) has several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, which play a role in the development of inflammation. It also reduces the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. In addition, Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) has been found to induce apoptosis in cancer cells, which leads to their death.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) in lab experiments is its ability to inhibit the COX enzyme, which makes it a useful tool in the study of inflammation and pain. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI). One direction is the development of new derivatives of this compound that exhibit improved efficacy and reduced toxicity. Another direction is the study of the potential applications of this compound in the treatment of neurodegenerative diseases. Finally, the study of the mechanism of action of this compound may lead to the development of new therapies for the treatment of inflammation, pain, and cancer.
Conclusion:
In conclusion, Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) is a chemical compound that has potential applications in the field of medicine. It exhibits anti-inflammatory, analgesic, and anti-tumor properties and has been found to have potential applications in the treatment of neurodegenerative diseases. The mechanism of action of this compound involves the inhibition of the COX enzyme, which leads to a reduction in inflammation and pain. While there are some limitations to using this compound in lab experiments, there are several future directions for its study that may lead to the development of new therapies for the treatment of various diseases.

Synthesis Methods

The synthesis of Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) can be achieved through a multi-step process. The first step involves the synthesis of 4,5-dihydrothiophene-2-carboxylic acid, which is then converted into 5,6-dihydro-4H-thieno[3,4-c]pyrrole-3-carboxylic acid. The final step involves the conversion of this intermediate compound into Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI).

Scientific Research Applications

Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. Studies have also shown that this compound has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

173667-60-2

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-3-yl)ethanone

InChI

InChI=1S/C8H9NOS/c1-5(10)8-7-3-9-2-6(7)4-11-8/h4,9H,2-3H2,1H3

InChI Key

BHZPQGVPBZPWAX-UHFFFAOYSA-N

SMILES

CC(=O)C1=C2CNCC2=CS1

Canonical SMILES

CC(=O)C1=C2CNCC2=CS1

synonyms

Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)- (9CI)

Origin of Product

United States

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